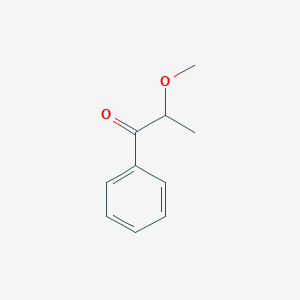

2-Methoxy-1-phenylpropan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6493-83-0 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-methoxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C10H12O2/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

ATOOHBIWRYLVIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 1 Phenylpropan 1 One

Chemo- and Regioselective Synthesis Approaches

Controlling the precise location of newly introduced functional groups is a fundamental challenge in the synthesis of unsymmetrical ketones. For 2-Methoxy-1-phenylpropan-1-one, the key challenge is the selective introduction of the methoxy (B1213986) group at the C2 position of the propiophenone (B1677668) core, avoiding reactions at the terminal methyl group or the aromatic ring.

Carbonyl Alkylation and Arylation Strategies

The construction of the carbon skeleton of this compound can be envisioned through classical carbonyl alkylation strategies. chemistrysteps.comorganic-chemistry.org These methods typically involve the reaction of a pre-formed enolate with an alkylating agent. chemistrysteps.com One conceptual approach involves the α-alkylation of acetophenone's enolate with an ethylating agent, followed by subsequent α-methoxylation. However, a more direct and common strategy for assembling the propiophenone backbone is the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride or propionic anhydride. google.com

Once the propiophenone skeleton is formed, the introduction of the methoxy group becomes the key transformation. This is typically achieved not by further alkylation but by α-functionalization, as discussed in the following section. The alkylation of enolates is a powerful tool for forming carbon-carbon bonds at the α-position of a ketone. libretexts.org The reaction proceeds via an SN2 pathway, where the enolate acts as the nucleophile. libretexts.org

α-Functionalization of Propiophenone Derivatives

The most direct route to this compound involves the α-functionalization of a propiophenone derivative. This strategy hinges on the generation of an enol or enolate from propiophenone, which then acts as a nucleophile, attacking an electrophilic source of the methoxy group. Propiophenone is an unsymmetrical ketone, presenting two different α-carbons from which a proton can be removed to form an enolate. stackexchange.com For the synthesis of the target molecule, deprotonation must occur at the methylene (B1212753) (-CH2-) carbon.

The nucleophilic enolate can then be reacted with an electrophilic oxygen source. While specific reagents for α-methoxylation are varied, the general principle involves trapping the enolate with a reagent that can deliver an "O-CH3" moiety. This transformation is a critical step that establishes the α-alkoxy ketone functionality.

Enolate Chemistry in Stereo- and Regiocontrol

The regiochemical outcome of the α-functionalization of propiophenone is entirely dependent on which enolate is formed. The control of enolate formation is one of the most powerful tools in modern organic synthesis. rsc.orgacs.org Two major types of enolates can be formed from an unsymmetrical ketone: the kinetic enolate and the thermodynamic enolate. stackexchange.com

Kinetic Enolate: This enolate is formed faster, typically by removing the most accessible, least sterically hindered α-proton. stackexchange.com Formation is favored by using strong, bulky, non-nucleophilic bases (like Lithium diisopropylamide, LDA) at low temperatures in aprotic solvents. stackexchange.combham.ac.uk

Thermodynamic Enolate: This is the more stable enolate, which usually has the more substituted double bond. stackexchange.com Its formation is favored under conditions that allow for equilibrium between the possible enolates, such as higher temperatures, weaker bases, and protic solvents. stackexchange.comrsc.org

In the case of propiophenone, deprotonation at the methyl group would lead to the kinetic enolate, while deprotonation at the methylene group leads to the more substituted and therefore thermodynamic enolate. To synthesize this compound, formation of the thermodynamic enolate is required.

| Control Type | Favored Product | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| Kinetic | Less Substituted Enolate | Strong, hindered (e.g., LDA) | Aprotic (e.g., THF) | Low (e.g., -78 °C) | Fast, irreversible deprotonation |

| Thermodynamic | More Substituted Enolate | Weaker (e.g., NaH, RO⁻) | Protic or Aprotic | Higher (e.g., 25 °C) | Reversible, equilibrium conditions |

Enantioselective Synthesis and Chiral Induction

The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Enantioselective synthesis aims to produce predominantly one of these enantiomers, a critical requirement in fields like medicinal chemistry.

Asymmetric Catalysis for Stereocontrol

Achieving a general and direct catalytic asymmetric α-alkylation of simple ketones remains a significant challenge in organic synthesis. nih.gov However, several catalytic strategies have been developed that can, in principle, be applied to this transformation. These methods often involve the use of a chiral catalyst that interacts with the substrate to create a chiral environment, guiding the reaction to favor one enantiomer.

Chiral catalysts, such as chiral phosphoric acids or transition-metal complexes, can facilitate enantioselectivity in several ways. nih.gov One approach involves the catalyst enabling the formation of an enol or enolate, which then resides in a chiral pocket that shields one face from the incoming electrophile. nih.gov Another strategy involves the catalyst activating the electrophile, presenting it to the nucleophilic enolate in a stereocontrolled manner. For α-hydroxyketones, bimetallic systems combining chiral iridium and zinc complexes have shown exquisite control over the generation of new stereocenters during α-allylation. nih.gov

Chiral Auxiliaries and Substrate-Controlled Stereoselectivity

A robust and widely used method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions before it is cleaved off to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of chiral this compound, one could first form an amide or hydrazone derivative of propiophenone using a chiral reagent. blogspot.com Well-known examples of auxiliaries include Evans oxazolidinones and Enders' SAMP/RAMP hydrazines. wikipedia.orgblogspot.com

The general process is as follows:

Attachment: The ketone (or a corresponding carboxylic acid derivative) is reacted with the chiral auxiliary to form a new, chiral substrate. wikipedia.org

Diastereoselective Reaction: The substrate is deprotonated to form an enolate. The bulky chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile (the methoxylating agent) to approach from the less hindered face. wikipedia.orgblogspot.com This results in the formation of one diastereomer in high excess.

Cleavage: The auxiliary is chemically removed, releasing the desired enantiomerically enriched α-methoxy ketone. wikipedia.org

This substrate-controlled approach is powerful because the covalent attachment of the auxiliary provides a very strong stereodirecting effect, often leading to very high levels of stereoselectivity. blogspot.com

| Chiral Auxiliary Type | Example | Key Feature |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Forms imides; Z-enolate formation directs aldol (B89426) and alkylation reactions. wikipedia.org |

| Hydrazines | SAMP/RAMP | Forms hydrazones from ketones/aldehydes for highly diastereoselective alkylation. nih.gov |

| Amino Alcohols | Pseudoephedrine | Forms amides; directs alkylation to be syn to the methyl and anti to the hydroxyl group. wikipedia.org |

Biocatalytic Transformations for Enantiopure Access

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, leveraging the high selectivity of enzymes. nih.gov For ketones like this compound, or more commonly their chiral alcohol precursors, enzymes offer a green and efficient route to specific enantiomers, which are crucial as intermediates for pharmaceuticals and agrochemicals. nih.govresearchgate.net The primary strategies involve the kinetic resolution of racemic mixtures or the asymmetric reduction of a prochiral ketone.

Enzymes such as oxidoreductases, hydrolases, and transaminases are central to these transformations. nih.govnih.gov For instance, engineered oxidoreductases can reduce a ketone to a single enantiomer of the corresponding alcohol with high enantiomeric excess (ee). A study on the related compound 2-phenylpropanal (B145474) demonstrated that a single point mutant of Candida tenuis xylose reductase (CtXR D51A) exhibited very high catalytic efficiency and enantioselectivity. researchgate.net While enzyme deactivation by the substrate can be a limitation, using a whole-cell biocatalyst system can provide substantial stabilization. nih.govresearchgate.net In one such system, a catalyst loading of 40 g cell-dry-weight converted 1 M of racemic 2-phenylpropanal into 843 mM (115 g/L) of (S)-phenylpropanol with 93.1% ee. researchgate.net This chiral alcohol can then be chemically converted to the target methoxy ketone.

Another relevant biocatalytic method is transamination. Scientists at Celgro developed a high-productivity process for synthesizing (S)-methoxyisopropylamine from methoxyacetone (B41198) via transamination, achieving a 2M product concentration at >99% ee and 97% conversion. researchgate.netchimia.ch This highlights the industrial viability of using enzymes like transaminases for producing chiral building blocks that can be precursors to the target molecule.

Table 1: Examples of Relevant Biocatalytic Transformations

| Enzyme Class | Substrate Type | Product Type | Key Advantages | Representative Findings | Citations |

| Oxidoreductases | Prochiral Ketones/Aldehydes | Chiral Alcohols | High enantioselectivity, mild reaction conditions. | Engineered C. tenuis xylose reductase produced (S)-phenylpropanol at 115 g/L with 93.1% ee. | nih.govresearchgate.net |

| Hydrolases | Racemic Esters | Enantiopure Alcohols/Acids | Widely used for industrial kinetic resolutions. | The primary method for industrial production of profenols. | researchgate.net |

| Transaminases | Ketones | Chiral Amines | Direct route to valuable chiral amine building blocks. | Synthesis of (S)-methoxyisopropylamine achieved >99% ee and 97% conversion. | researchgate.netchimia.ch |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize negative environmental impacts by reducing waste, using safer chemicals, and improving energy efficiency. nih.govejcmpr.com

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. nih.gov Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Water-mediated synthesis has been shown to improve the efficiency and selectivity of certain reactions. rsc.orgchemrxiv.org For example, the one-pot synthesis of 1,2-disubstituted benzimidazoles in water demonstrated remarkable advantages over organic solvents in terms of yield and ease of work-up. rsc.org Applying this principle to the synthesis of this compound could involve adapting key steps, such as aldol-type condensations or reductions, to aqueous media.

Solvent-free, or mechanochemical, synthesis offers another sustainable alternative. Reactions are conducted by grinding or milling solid reactants, often leading to faster reaction times, higher yields, and the elimination of solvent waste. mdpi.com This technique has been successfully used to prepare biphenyltetracarboxydiimides in excellent yields (95-99%) within 15 minutes, compared to 6 hours under traditional reflux in DMF. mdpi.com

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency and selectivity, often under milder conditions. nih.govbuecher.de Sustainable catalytic systems focus on using catalysts that are recyclable, derived from abundant materials, and non-toxic. mdpi.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their separation and recycling. buecher.de For instance, a bifunctional and recyclable Hf-based polymeric nanocatalyst was developed for the conversion of biomass-derived 4′-methoxypropiophenone to trans-anethole with a 98.1% yield. nih.gov The catalyst was recycled at least five times without significant loss of activity, demonstrating its potential for sustainable chemical production. nih.gov

Biocatalysts: As discussed in section 2.2.3, enzymes are inherently green catalysts. They operate in water under mild temperatures and pressures and are biodegradable. nih.gov

Organocatalysts: Small organic molecules like L-proline can be used to catalyze reactions, avoiding the use of potentially toxic and expensive metal catalysts. mdpi.com

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Example | Key Features | Relevance to Synthesis | Citations |

| Heterogeneous | Hf-based polymer | Recyclable, high thermal stability, bifunctional (acid-base). | Applicable for cascade reactions like reduction and dehydration. | nih.gov |

| Biocatalyst | Oxidoreductase | High stereoselectivity, operates in water, biodegradable. | Ideal for producing enantiopure precursors. | nih.govresearchgate.net |

| Homogeneous | Lewis Acids (e.g., InCl₃) | High activity, mild conditions. | Can promote key bond-forming reactions. | mdpi.com |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwordpress.comjocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferred because they generate minimal waste. nih.gov

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% jocpr.com

For example, a traditional Friedel-Crafts acylation to form a ketone might have a lower atom economy due to the formation of stoichiometric byproducts. In contrast, a catalytic addition reaction that incorporates all atoms from the starting materials into the final structure would approach 100% atom economy. buecher.denih.gov Designing a synthesis for this compound with this principle in mind would prioritize cycloadditions, additions, and rearrangements over substitution or elimination reactions that generate waste byproducts. nih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of reactors, pumps, and tubes. nih.govnih.gov This methodology offers significant advantages over traditional batch processing, particularly for scalable production. nih.govd-nb.info

Key benefits include:

Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing their accumulation. nih.gov Flow reactors also offer superior heat transfer, allowing for better control over highly exothermic reactions. d-nb.info

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purities. nih.gov

Scalability: Increasing production volume is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. nih.gov

Automation: Flow systems can be fully automated, enabling multistep syntheses without the need to isolate and purify intermediates, thereby saving time and resources. nih.gov

The synthesis of Active Pharmaceutical Ingredients (APIs) has increasingly adopted flow chemistry to improve efficiency and safety. researchgate.net For the production of this compound, a continuous process could involve pumping starting materials through a heated reactor containing a packed bed of a heterogeneous catalyst, followed by in-line purification, to generate the final product in a streamlined and efficient manner. almacgroup.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a strategy used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com This is achieved by identifying key bonds and applying "disconnections" that correspond to reliable forward chemical reactions.

For this compound, two primary disconnections can be considered:

C-CO Bond Disconnection: The bond between the phenyl ring and the carbonyl carbon is a logical point for disconnection. This suggests a Friedel-Crafts acylation reaction. The synthons are a benzoyl cation and a 1-methoxyethyl anion, or more practically, a phenyl anion and a 2-methoxypropanoyl cation.

Forward Synthesis: This leads to a reaction between a phenyl-organometallic reagent (like phenylmagnesium bromide) and a 2-methoxypropanoyl derivative (such as 2-methoxypropanoyl chloride or an amide like (S)-N,2-dimethoxy-N-methylpropanamide). lookchem.com Alternatively, a Friedel-Crafts acylation of benzene with 2-methoxypropanoyl chloride could be employed.

α-Carbon Functionalization: Another approach involves disconnecting the C-C bond alpha to the carbonyl group. This suggests an enolate alkylation strategy.

Forward Synthesis: This would involve the methylation of the enolate of propiophenone, followed by α-hydroxylation and then etherification, or a more direct α-methoxylation of propiophenone.

Ether Disconnection (C-O): Disconnecting the methyl ether bond points to an etherification reaction as a final step.

Forward Synthesis: This route would start with the synthesis of 2-hydroxy-1-phenylpropan-1-one (α-hydroxypropiophenone), which can then be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A plausible retrosynthetic pathway is illustrated below:

Target Molecule: this compound

Disconnection (C-O Ether bond):

→ Precursor: 2-Hydroxy-1-phenylpropan-1-one + Methylating Agent

Disconnection (C-C bond alpha to carbonyl):

→ Precursor: Propiophenone

Disconnection (C-CO bond):

→ Starting Materials: Benzene + Propionyl Chloride

This analysis provides a logical and flexible framework for designing an effective synthesis, allowing chemists to choose the most efficient and sustainable route based on available materials and desired scale.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 1 Phenylpropan 1 One

Transformations Involving the Carbonyl Group

The carbonyl group in 2-methoxy-1-phenylpropan-1-one is a key center for a variety of chemical transformations, including additions, reductions, and oxidations.

Nucleophilic Additions and Substitutions

The carbonyl group of ketones like this compound is electrophilic and susceptible to nucleophilic attack. For instance, the reaction of aryl chalcones with triphenylphosphine (B44618) in methanol (B129727) under UV-A irradiation can produce substituted propan-1-ones, such as 3-methoxy-1,2-diphenylpropan-1-one. rsc.org The proposed mechanism for this rearrangement and addition reaction involves either the formation of a phosphine-carbonyl intermediate followed by nucleophilic addition of methanol and a 1,2-aryl migration, or the formation of ylide and carbene intermediates. rsc.org

In a different study, the cinchonine-catalyzed aldol (B89426) reaction of 2-methoxy-1-phenylethanone with trifluoroacetaldehyde (B10831) (generated in situ from its hemiacetal) yielded 4,4,4-trifluoro-3-hydroxy-2-methoxy-1-phenylbutan-1-one. researchgate.net This reaction demonstrates the carbonyl group's ability to act as an electrophile in carbon-carbon bond-forming reactions. researchgate.net

Furthermore, the synthesis of various isoflavonoids utilizes the oxidative rearrangement of 2'-hydroxy- or 2'-acetoxy-chalcones with thallium(III) nitrate (B79036) in methanol. This process proceeds through 1-(2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-one intermediates, highlighting a nucleophilic substitution at the carbonyl group's position after rearrangement. rsc.org

Reduction Chemistry: Stereoselective Hydrogenation and Hydride Reductions

The reduction of the carbonyl group in ketones is a fundamental transformation that yields alcohols. masterorganicchemistry.com In the case of this compound and related ketones, both stereoselective hydrogenation and hydride reduction methods are employed.

Stereoselective Hydrogenation:

Catalytic asymmetric hydrogenation is a powerful method for producing enantiomerically enriched alcohols. kanto.co.jp Ruthenium complexes with chiral ligands, such as RuBr2(xylskewphos)(daipen), have shown high enantioselectivity in the hydrogenation of various ketones, including heteroaromatic ketones. kanto.co.jp For propiophenone (B1677668) derivatives, these catalyst systems can efficiently produce the corresponding chiral alcohols. kanto.co.jp Iridium complexes with sterically hindered f-Amphbinol ligands have also been developed for the asymmetric hydrogenation of a wide range of ketones, including 1-phenylacetone and its derivatives, with excellent yields and enantioselectivities. acs.org The hydrogenation of 1-phenyl-1,2-propanedione (B147261) over platinum catalysts can yield (R)-2-hydroxy-1-phenylpropan-1-one with significant enantiomeric excess. researchgate.net

Hydride Reductions:

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.comgoogle.comambeed.com The reduction of an α-amino ketone derivative of 1-phenylpropan-1-one can be achieved using reducing agents such as sodium borohydride, lithium borohydride, potassium borohydride, or lithium aluminum hydride. google.com The reduction of a simple ketone like acetophenone (B1666503) with NaBH₄ results in a racemic mixture of the corresponding alcohol if the substituents on the alpha carbon are different. masterorganicchemistry.com The Evans-Tishchenko reduction, a method that does not require metal hydride reagents, has been used for the kinetic optical resolution of 3-hydroxy-2-methyl-1-phenylpropan-1-one. nih.gov

The following table summarizes the reduction of various ketones to their corresponding alcohols.

| Starting Ketone | Reducing Agent/Catalyst | Product | Reference |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) complex | anti-2-Benzyl-1-phenylpropane-1,3-diols | mdpi.com |

| 3-Hydroxy-2-methyl-1-phenylpropan-1-one | Benzaldehyde, (R)-3,3'-diphenylbinaphthol, n-BuLi | (1R,2S)-2-Methyl-1-phenyl-1,3-propanediol 3-O-benzoate | nih.gov |

| 1-Phenyl-1,2-propanedione | Pt/CNTsZrO2 catalysts | (R)-2-Hydroxy-1-phenylpropan-1-one | researchgate.net |

| (E)-2-Methyl-3-phenyl-2-propen-1-ol | Rh complex with atropisomeric phosphine | (S)-3-(p-tert-Butylphenyl)-2-methyl-1-propanol | google.com |

| Various ketones | Iridium complexes with f-Amphbinol ligands | Chiral alcohols | acs.org |

| α-Amino ketone of formula (II) | Sodium borohydride, lithium borohydride, potassium borohydride, or lithium aluminium hydride | β-Amino alcohol | google.com |

| Acetophenone | NaBH₄ | 1-Phenylethanol (racemic) | masterorganicchemistry.com |

Oxidation Reactions and Oxidative Rearrangements

The oxidation of ketones can lead to various products, and in some cases, can be accompanied by rearrangements.

Oxidation Reactions:

The oxidation of secondary alcohols and ethers using dimethyldioxirane (B1199080) can produce ketones in good yields. cdnsciencepub.com While this compound is a ketone, the study of related secondary alcohols and ethers provides insight into the oxidation of similar structures. cdnsciencepub.com For example, the oxidation of the parent compound of the ether series, 1-methoxy-1-phenylethane, has been studied mechanistically. cdnsciencepub.com

Oxidative Rearrangements:

The oxidative rearrangement of chalcones using thallium(III) acetate (B1210297) in methanol can lead to the formation of 3,3-dimethoxy-2-aryl-1-phenylpropan-1-one derivatives through a 1,2-aryl migration. rsc.orgrsc.org This type of rearrangement is a key step in the synthesis of various isoflavonoids. rsc.orgresearchgate.net Similarly, the oxidation of alkyl aryl ketones with hypervalent iodine reagents, such as diacetoxy(iodobenzene), can result in a 1,2-aryl migration to produce 2-aryl propanoates. cardiff.ac.uk

Reactivity at the α-Carbon Center

The α-carbon of this compound is reactive due to the presence of the adjacent carbonyl group, which facilitates enolization and subsequent reactions.

Enolization and Enolate Reactivity

The presence of α-hydrogens in ketones allows for the formation of enols or enolates under acidic or basic conditions, respectively. masterorganicchemistry.comlibretexts.org The resulting enolate is a nucleophile that can react with various electrophiles. masterorganicchemistry.com The formation of an enol or enolate involves the creation of a C=C double bond, which removes any stereochemical information at the α-carbon. libretexts.orgchemicalforums.com

The reactivity of enolates is central to many important reactions in organic synthesis. For example, enolates can react with electrophiles at the α-carbon. masterorganicchemistry.com In the context of related compounds, the enolization of α-boryl aldehydes has been shown to form a C,O-bis enolate, which can then participate in reactions like the Tsuji–Trost allylic alkylation. scholaris.ca

α-Halogenation and Subsequent Transformations

The α-carbon of ketones can be halogenated under both acidic and basic conditions. libretexts.org

α-Halogenation:

Under acidic conditions, the halogenation occurs through the formation of an enol intermediate. libretexts.orgchemicalforums.com For example, the acid-catalyzed bromination of 2-methyl-1-phenylpropan-1-one produces 2-bromo-2-methyl-1-phenylpropan-1-one. pearson.com In basic media, the reaction proceeds via an enolate, and the product is often more reactive than the starting material, leading to multiple halogenations. libretexts.orglibretexts.org This increased reactivity is due to the electron-withdrawing effect of the halogen, which makes the remaining α-hydrogens more acidic. libretexts.org

Subsequent Transformations:

α-Halo ketones are versatile synthetic intermediates. google.com For instance, the treatment of 2-iodo-1-phenylpropan-1-one (B14728878) with methanol in the presence of an acid can facilitate its conversion to the α-methoxylation product. sci-hub.se α-Iodo ketones can be reduced to the corresponding ketones using various reagents, including sodium iodide in aqueous sulfuric acid or phosphorus triiodide. thieme-connect.de

The following table lists the halogenated products of related ketones.

| Starting Ketone | Reagent | Product | Reference |

| 2-Methyl-1-phenylpropan-1-one | Br₂, H⁺ | 2-Bromo-2-methyl-1-phenylpropan-1-one | pearson.com |

| 1,1-Diphenylethanol | NCS or NBS in various solvents | 2-Halo-1,1-diphenylethan-1-one | mdpi.com |

| Methyl ketones | Halogen, base | Trihalo-ketone | libretexts.orglibretexts.org |

| Propiophenone | NaN₃, NaIO₄ | 2,2-Diazido-1-phenylpropan-1-one | colab.ws |

Mannich-type and Aldol-type Condensations

The reactivity of ketones like this compound in condensation reactions is a cornerstone of carbon-carbon bond formation in organic synthesis.

Mannich-type Condensations: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, the presence of protons on the carbon adjacent to the carbonyl group allows it to act as a substrate in Mannich-type reactions. These reactions typically involve an aldehyde and a primary or secondary amine, which first form an iminium ion that then reacts with the enol form of the ketone. The general mechanism involves the formation of a β-aminoketone, which are valuable synthetic intermediates. ipinnovative.com The reactivity in Mannich reactions can be influenced by the nature of the aldehyde and amine used, as well as the reaction conditions, such as the use of catalysts. ipinnovative.comrsc.org For instance, multicomponent one-pot reactions of aryl aldehydes and amines with ketones can proceed through a Mannich-type reaction to yield β-aminoketones in high yields. rsc.org

Aldol-type Condensations: Aldol condensations involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com The reaction can be catalyzed by either acid or base. magritek.com For this compound, the presence of the methoxy (B1213986) group can influence the reactivity of the carbonyl group and the acidity of the α-protons. The methoxy group on an aromatic ring can enhance the reactivity of an associated aldehyde group in aldol condensations. researchgate.net While specific studies on the aldol condensation of this compound are not prevalent in the provided results, the general principles of aldol reactions suggest its capability to participate as either the enolizable ketone or, if functionalized, as the carbonyl electrophile. masterorganicchemistry.com For example, a cinchonine-catalyzed direct aldol reaction of 2-methoxy-1-phenylethanone with trifluoroacetaldehyde has been reported to proceed smoothly. researchgate.net

A summary of representative condensation reactions is presented below:

| Reaction Type | Reactants | Product Type | Ref |

| Mannich Reaction | Ketone, Aldehyde, Amine | β-Aminoketone | ipinnovative.comrsc.org |

| Aldol Condensation | Two Carbonyl Compounds | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl | masterorganicchemistry.commagritek.com |

Aromatic Ring Transformations

The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The position of substitution on the benzene (B151609) ring is directed by the existing substituents: the methoxy group (-OCH3) and the propanoyl group (-C(O)CH(OCH3)CH3).

The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the keto-group is a deactivating, meta-directing group because of its electron-withdrawing nature. When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. libretexts.org Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group. For instance, the bromination of methoxybenzene (anisole) yields mainly the para-bromo isomer. libretexts.org

Functionalization of the side-chain of this compound can occur at several positions. The benzylic position, the carbon atom adjacent to the phenyl ring, is often a site of reactivity. Oxidation of the benzylic position can lead to the formation of an alcohol or ketone, depending on the reagents and conditions used. pearson.com For example, oxidation of 1-phenylpropane can yield 1-phenylpropan-1-ol. pearson.com

The carbonyl group itself is a key site for functionalization. It can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction can lead to the formation of the corresponding alcohol, (1R,2S)-2-methoxy-1-phenyl-1-propanol or (1S,2S)-2-methoxy-1-phenyl-1-propanol. lookchem.com

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: Rearrangements in molecules like this compound can be induced under various conditions. For example, the oxidation of chalcones with thallium(III) acetate in methanol can lead to a 1,2-aryl migration, a type of rearrangement. rsc.org While not directly involving this compound, this illustrates a potential rearrangement pathway for related structures. In the context of substituted propanes, hydrogen rearrangements are observed in the molecular ions during mass spectrometry analysis, with the presence of a methoxy substituent influencing the reaction. scispace.com

Fragmentations: Mass spectrometry provides significant insight into the fragmentation pathways of organic molecules. For ketones, a common fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. For this compound, this could lead to the formation of a benzoyl cation (m/z 105) and a 2-methoxypropyl radical. The presence of a methoxy group can also influence fragmentation patterns. For example, in the mass spectrum of 2-methoxypropane, a prominent peak is observed due to the loss of a methyl group. docbrown.info The fragmentation of cathinone (B1664624) derivatives, which share a similar phenylpropanone backbone, often involves the elimination of a water molecule from the protonated molecular ion. nih.gov

A table summarizing potential fragmentation products is shown below:

| Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [C7H5O]+ | 105 | Benzoyl cation |

| [C9H11O]+ | 147 | [M - CH3]+ |

| [C8H9O2]+ | 149 | [M - CH3]+ |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by its structure. The steric hindrance and electronic effects of the methoxy group can affect reaction rates. For instance, in nucleophilic additions to the carbonyl group, the methoxy group's electron-donating nature can stabilize the carbonyl intermediate. The polarity of the solvent also plays a crucial role in reaction kinetics; polar aprotic solvents can accelerate certain reactions but may complicate purification.

Stereochemical Aspects and Chiral Resolution of 2 Methoxy 1 Phenylpropan 1 One

Stereoisomerism and Chirality Nomenclature

2-Methoxy-1-phenylpropan-1-one possesses a single stereocenter at the second carbon atom (C2), the carbon to which the methoxy (B1213986) group is attached. This chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. The presence of a chiral center gives rise to optical activity, where each enantiomer rotates plane-polarized light in equal but opposite directions.

The two enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules. Based on these rules, the substituents on the chiral carbon are ranked by atomic number. The molecule is then oriented so that the lowest-priority group points away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the enantiomer is assigned the (R) configuration (from the Latin rectus for right). If the sequence is counterclockwise, it is assigned the (S) configuration (from the Latin sinister for left). A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. A structure with n stereocenters will have up to 2n different stereoisomers.

Chromatographic Methods for Enantiomeric Separation

Chromatography is a powerful technique for separating the enantiomers of chiral compounds. This is most commonly achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the analytical and preparative separation of enantiomers. The separation relies on the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, create transient diastereomeric complexes with different stabilities, resulting in different retention times.

For the separation of compounds structurally similar to this compound, various types of CSPs have been employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly common due to their broad applicability. The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane (B92381) and isopropanol, is crucial for optimizing the separation. In some cases, the addition of a small amount of a modifier, such as diethylamine, can improve peak shape and resolution.

Table 1: Example HPLC Conditions for Chiral Separation of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralcel OD |

| Mobile Phase | 2% 2-propanol in n-hexane with 0.2% diethylamine |

| Flow Rate | 6 mL/min |

| Detection | UV at 254 nm |

This table presents a hypothetical set of conditions based on methods used for structurally similar compounds and serves as an illustrative example.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Methoxy 1 Phenylpropan 1 One

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 2-Methoxy-1-phenylpropan-1-one, offering precise mass measurements that allow for the determination of elemental compositions. This capability is invaluable for identifying the parent compound, its reaction intermediates, and any resulting byproducts with a high degree of confidence. cornell.edunih.gov

HRMS, often coupled with techniques like electrospray ionization (ESI), provides high resolution and mass accuracy, which is essential for distinguishing between compounds with similar nominal masses. cornell.edu This is particularly useful in the context of synthesis, where a variety of structurally similar compounds may be present. For instance, in the analysis of synthetic cathinone (B1664624) derivatives, a class of compounds to which this compound is related, HRMS is used to obtain accurate mass measurements of protonated molecules and their fragment ions. researchgate.net

The fragmentation patterns observed in mass spectrometry can also provide structural information. For example, the fragmentation of protonated acetophenones, which share a structural motif with this compound, has been shown to proceed through intermediate ion-molecule complexes, yielding characteristic fragment ions. core.ac.uk The study of these fragmentation pathways aids in the structural elucidation of unknown compounds and impurities. In the context of analyzing seized drug products containing cathinone derivatives, HRMS plays a crucial role in confirming the identity of the substances and their by-products. nih.gov

Table 1: Key High-Resolution Mass Spectrometry Data

| Compound/Fragment | Calculated m/z | Observed m/z | Technique | Reference |

|---|---|---|---|---|

| Protonated this compound [M+H]⁺ | 165.0859 | Varies with experiment | ESI-HRMS | chemspider.com |

| Protonated Acetophenones | Varies | Varies | EI-MS | core.ac.uk |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy techniques are indispensable for the complete structural and stereochemical characterization of this compound and its derivatives.

One-dimensional (1D) NMR spectroscopy provides fundamental information, but for complex molecules, multi-dimensional techniques are often necessary for unambiguous structural assignment. cornell.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. huji.ac.illibretexts.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. This is particularly useful for piecing together fragments of a molecule. cornell.eduhuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. cornell.edu It is a powerful tool for assigning carbon resonances based on the assignments of their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. cornell.edu HMBC is crucial for connecting molecular fragments that are not directly bonded, allowing for the assembly of the complete carbon skeleton. cornell.edunih.gov

These techniques are routinely used in the structural elucidation of complex organic molecules, including natural products and synthetic compounds. cornell.eduosu.edu For instance, in the characterization of cathinone derivatives, COSY, HSQC, and HMBC experiments are essential for assigning all proton and carbon signals and confirming the molecular structure. nih.govresearchgate.net

Table 2: Representative NMR Data for Structural Elucidation

| NMR Experiment | Information Provided | Application Example |

|---|---|---|

| COSY | 1H-1H correlations through 2-3 bonds | Identifying adjacent protons in the propane (B168953) chain and phenyl ring. huji.ac.illibretexts.org |

| HSQC | Direct 1H-13C correlations | Assigning the carbon signals of the methoxy (B1213986), carbonyl, and aliphatic carbons. cornell.edunih.gov |

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. unibas.it For a molecule like this compound, which has rotatable bonds, DNMR can provide information about conformational dynamics, such as the rotation around the C-C and C-O bonds. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. unibas.it This can reveal the preferred conformations of the molecule in solution.

For chiral molecules like this compound, determining the enantiomeric purity is often essential. lookchem.com Chiral NMR solvating agents (CSAs) are used to differentiate between enantiomers in an NMR spectrum. core.ac.uk CSAs are chiral compounds that form transient diastereomeric complexes with the analyte enantiomers. rsc.org These complexes have different chemical shifts, leading to the splitting of NMR signals for the two enantiomers, allowing for their quantification. core.ac.uknih.gov

A variety of CSAs are available, and the choice depends on the functional groups present in the analyte. rsc.org For example, BINOL derivatives and chiral acids have been used as effective CSAs for a range of chiral compounds, including amines and alcohols. rsc.org The enantiomeric excess can be determined by integrating the resolved signals of the two enantiomers. semanticscholar.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. nih.govhindsinstruments.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a vibrating chiral molecule. hindsinstruments.com The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. cas.cz By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be unambiguously assigned. hindsinstruments.comcas.cz VCD is particularly useful for studying the conformation of molecules in solution. rsc.org

ECD is the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. ull.es This technique is applicable to chiral molecules that contain a chromophore. nih.gov The phenyl and carbonyl groups in this compound act as chromophores, making ECD a suitable method for determining its absolute configuration. Similar to VCD, the experimental ECD spectrum is compared with calculated spectra to assign the absolute stereochemistry. nih.govmdpi.comnih.gov

The accuracy of both VCD and ECD methods relies heavily on the quality of the conformational analysis and the level of theory used for the calculations. nih.govfrontiersin.org

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. rrcat.gov.in This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, provided a suitable single crystal can be obtained. weizmann.ac.il The crystal structure of a derivative of this compound has been determined, providing definitive proof of its molecular connectivity and stereochemistry. grafiati.com

In cases where the parent compound is difficult to crystallize, derivatization can be employed to obtain a crystalline solid. The structural information obtained from the crystal structure of the derivative can then be used to infer the structure of the original molecule. mdpi.com X-ray crystallography is an invaluable tool for validating the structures of new compounds and for providing a basis for understanding their chemical and physical properties. weizmann.ac.il

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-phenylpropan-2-ols |

| Acetophenones |

| Cathinones |

| 1,2-diphenylethylenediamine |

| BINOL |

| 2-aminopropan-1-ol |

| 2-bromo-1-phenylpropan-1-one |

| 2-bromo-1-(3-chlorophenyl)propan-1-one |

| 1-(4-(benzyloxy)phenyl)-2-bromopropan-1-one |

| 2-bromo-1-(6-methoxy-naphthalen-2-yl)propan-1-one |

| 1-(4-(benzyloxy)phenyl)pentan-1-one |

| 2-Aryl-3-alkyl-5-methyl-2-morpholinols |

| 2-methoxy-4-propylphenol |

| 4-hydroxy-3-methoxyacetophenone |

Computational and Theoretical Studies on 2 Methoxy 1 Phenylpropan 1 One

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations often focus on a single, static, minimum-energy structure, molecules are dynamic entities. 2-Methoxy-1-phenylpropan-1-one possesses several rotatable bonds (e.g., C-C and C-O single bonds), allowing it to adopt multiple conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. smolecule.comnih.gov

MD simulations are particularly useful for:

Exploring Conformational Landscapes: By simulating the molecule over nanoseconds to microseconds, MD can reveal the different low-energy conformations available to the molecule and the frequency of transitions between them. This provides a more realistic picture than a simple potential energy surface scan around a single dihedral angle. acs.org

Modeling Solvation Effects: MD simulations explicitly include solvent molecules (like water or an organic solvent), allowing for the study of solute-solvent interactions. This is crucial for understanding how the solvent influences the conformational preferences and reactivity of this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for elucidating reaction mechanisms. For ketones, reactions such as α-C–H activation are of significant interest. DFT studies on analogous acetophenone (B1666503) systems have been used to model how catalysts can facilitate this activation. researchgate.net This approach can be directly applied to this compound to understand its reactivity.

Reaction pathway modeling involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is critical for understanding the reaction mechanism.

Calculating Activation Barriers: The energy difference between the transition state and the reactants (ΔG‡) is the activation energy barrier, which determines the reaction rate. acs.org

For example, a study on the reaction of hydroxyl radicals with various ketones confirmed a complex mechanism involving the formation of a stable prereactive complex before the hydrogen abstraction step. europa.eu Such detailed mechanistic insights can be obtained for reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its activity. While often used for biological activity, QSAR can also be applied to chemical reactivity, creating Quantitative Structure-Reactivity Relationships (QSRR). researchgate.net

For a QSRR study on this compound, one would typically synthesize or model a series of related compounds with different substituents on the phenyl ring. The goal is to correlate structural descriptors with a measure of chemical reactivity, such as a reaction rate constant (k). acs.orgcopernicus.org

Key steps include:

Defining a Reactivity Metric: An experimental or computationally determined reaction rate (e.g., for reduction by sodium borohydride (B1222165) or oxidation) is chosen as the dependent variable.

Calculating Descriptors: For each molecule in the series, various electronic and steric descriptors are calculated. These can include Hammett (σ) or Taft (σ*) parameters, which quantify the electron-donating or -withdrawing nature of substituents, as well as quantum chemical descriptors like HOMO/LUMO energies or atomic charges.

Building the Model: Statistical methods, such as multiple linear regression, are used to build an equation that relates the descriptors to the reactivity metric.

An example of a QSRR equation for a hypothetical reaction might look like: log(k) = c₀ + c₁σ + c₂ELUMO

Such a model for ketones can quantify how electronic effects influence the reactivity of the carbonyl group. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is widely used to predict spectroscopic data, which is essential for structure elucidation.

Vibrational Frequencies: As mentioned in section 6.1.2, both DFT and ab initio methods can predict the vibrational spectrum (IR and Raman) of this compound. acs.org By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum is generated. This spectrum, when compared with experimental data, allows for a detailed assignment of each vibrational mode to specific bond stretches, bends, and torsions within the molecule. acs.org

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for accurate NMR predictions. Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning complex spectra and verifying proposed structures.

| Parameter | Predicted Value (Illustrative) | Experimental Value (Typical Range) | Assignment |

|---|---|---|---|

| ¹³C NMR Shift | 199.5 ppm | 195-205 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Shift | 52.0 ppm | 50-60 ppm | Methoxy (B1213986) Carbon (-OCH₃) |

| ¹H NMR Shift | 3.3 ppm | 3.2-3.5 ppm | Methoxy Protons (-OCH₃) |

| IR Frequency | 1685 cm⁻¹ | 1680-1700 cm⁻¹ | Carbonyl (C=O) Stretch |

| IR Frequency | 1110 cm⁻¹ | 1080-1150 cm⁻¹ | C-O-C Asymmetric Stretch |

Applications of 2 Methoxy 1 Phenylpropan 1 One in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

2-Methoxy-1-phenylpropan-1-one is a key starting material for constructing more elaborate molecular architectures. Its propiophenone (B1677668) skeleton is a common motif that can be elaborated upon to yield a variety of functionalized products.

The prochiral nature of this compound makes it an important substrate for the asymmetric synthesis of chiral alcohols and amines, which are highly valuable intermediates in the pharmaceutical industry. nih.govnih.gov

The stereoselective reduction of the ketone functionality leads to the formation of the corresponding chiral alcohol, 2-methoxy-1-phenylpropan-1-ol. This transformation is often accomplished using biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs). These enzymes, often derived from microorganisms like Rhodococcus or Candida, can produce the desired alcohol enantiomer with high yield and excellent enantiomeric excess (e.e.). nih.govnih.gov

Similarly, the ketone can be converted into chiral amines through asymmetric reductive amination. This process can be achieved using transaminase enzymes, which catalyze the transfer of an amino group from a donor molecule to the ketone. google.comresearchgate.net For example, a process analogous to the synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone (B41198) could be applied, where a transaminase enzyme facilitates the stereoselective amination to produce the corresponding chiral amine with high purity. google.comchimia.ch Chemical methods involving the formation of an imine intermediate with a chiral amine auxiliary, followed by diastereoselective reduction, also provide a route to these valuable chiral building blocks. google.com

| Target Molecule | Synthetic Method | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| (R)- or (S)-2-Methoxy-1-phenylpropan-1-ol | Asymmetric Reduction (Biocatalytic) | Alcohol Dehydrogenase (ADH), NAD(P)H cofactor | High yield (>95%), High enantiomeric excess (>99% e.e.) |

| (R)- or (S)-2-Methoxy-1-phenylpropan-1-amine | Asymmetric Reductive Amination (Biocatalytic) | Transaminase (TAm), Amine donor (e.g., Alanine) | High conversion, High enantiomeric excess (>99% e.e.) |

| Diastereomeric Secondary Amines | Asymmetric Reductive Amination (Chemical) | Chiral auxiliary (e.g., (R)-α-phenethylamine), Reducing agent (e.g., NaBH4) | Good yield, High diastereoselectivity (>90% d.e.) |

While direct, widely-reported examples of this compound in heterocyclic synthesis are limited, its chemical structure is amenable to classical cyclization reactions. Ketones are common precursors for a variety of heterocyclic systems. For instance, α-functionalized ketones can react with binucleophilic reagents to form five- or six-membered rings. It is plausible that this compound could participate in reactions such as the Paal-Knorr synthesis with primary amines to yield substituted pyrroles, or with hydrazine (B178648) derivatives to form pyridazines. Furthermore, related phenylpropanone structures, such as 2′-hydroxydihydrochalcones, are established precursors for flavonoid heterocycles like flavanones and flavones through oxidative cyclization pathways. rsc.org

The phenylpropanoid unit is a fundamental structural component in a vast number of natural products, including flavonoids, lignans, and alkaloids. nih.gov this compound serves as a readily available synthetic building block that mimics this common structural motif. While its use may not be prevalent in the total synthesis of highly complex natural products, it is a valuable starting material for the synthesis of simplified analogues. researchgate.net These analogues are crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the biological activity of a natural product by systematically modifying its structure. The synthesis of such analogues can involve strategies like diverted total synthesis, where an established synthetic route is modified to create a library of related compounds. researchgate.net

Use as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The chiral alcohol (2-methoxy-1-phenylpropan-1-ol) or amine (2-methoxy-1-phenylpropan-1-amine) derived from this compound has the potential to be used in this capacity. Once the desired stereochemistry is induced, the auxiliary can be cleaved and recovered. wikipedia.org For example, amino alcohols derived from natural sources, such as ephedrine, are widely used as chiral auxiliaries.

Although specific, documented applications of this compound derivatives as chiral auxiliaries are not prominent in the literature, structurally related compounds have demonstrated significant utility. For instance, 2-methoxy-2-(1-naphthyl)propionic acid has been shown to be a powerful chiral auxiliary for the resolution of alcohols and the determination of their absolute configurations. researchgate.net This suggests that the core structure of this compound is suitable for such applications, even if it is not a commonly cited example.

Integration into Polymer and Materials Chemistry

The direct application of this compound as a monomer in polymer chemistry is not well-documented. However, its structural motifs are relevant to the field of biobased polymers. Lignin-derived monomers, which often contain methoxy-phenyl groups, are of increasing interest for creating sustainable materials. mdpi.com For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a related compound derived from ferulic acid, has been successfully functionalized and used as a monomer precursor for both thermoplastics and thermoset polymers. mdpi.com This demonstrates the potential of methoxy-phenyl structures to be incorporated into polymer backbones to tailor properties such as thermal stability and hydrophobicity. While this compound itself is not a primary monomer, its derivatives could potentially be developed for specialized polymer applications.

Non-Medicinal Industrial Applications and Chemical Intermediate Production

Methoxy-substituted propiophenones are significant intermediates in the chemical industry, finding use in the synthesis of agrochemicals, fragrances, and other specialty chemicals. guidechem.comchemicalbook.com The compound serves as a building block for more complex molecules. guidechem.com For example, the related isomer 3'-methoxypropiophenone (B1296965) is a key intermediate in the synthesis of herbicides and insecticides. chemicalbook.com In the fragrance and food industries, related ketones like 1-(p-methoxyphenyl)-2-propanone (anisketone) are used as flavoring and fragrance agents due to their characteristic odors. guidechem.comnih.gov Given these applications for its isomers, this compound is a valuable intermediate for the production of a range of fine and specialty chemicals.

| Compound Class | Derived Intermediate/Product | Industrial Sector | Application |

|---|---|---|---|

| Methoxypropiophenones | Substituted Phenylpropanoids | Agrochemicals | Precursor for herbicides and insecticides chemicalbook.com |

| Methoxypropiophenones | Anisketone | Fragrance & Flavor | Component in perfumes and food flavorings guidechem.comnih.gov |

| Methoxypropiophenones | Pharmaceutical Precursors | Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs) guidechem.comchemicalbook.com |

| Methoxy-propanols | 1-Methoxy-2-propanol | Chemical Manufacturing | Industrial solvent and chemical starting material google.com |

Derivatives and Analogues of 2 Methoxy 1 Phenylpropan 1 One

Synthesis and Reactivity of Related α-Alkoxyketones

The synthesis of α-alkoxyketones, including derivatives of 2-methoxy-1-phenylpropan-1-one, can be achieved through several established synthetic routes. One common method involves the α-halogenation of a propiophenone (B1677668) derivative followed by nucleophilic substitution with an alkoxide. For instance, the reaction of an α-bromopropiophenone with sodium methoxide (B1231860) yields the corresponding this compound analogue. The choice of the halogenating agent, such as N-bromosuccinimide (NBS), and the reaction conditions are critical to control selectivity and avoid side reactions.

Another versatile approach is the direct α-alkoxylation of ketones. This can be accomplished using various reagents and catalysts. For example, the reaction of a ketone with an alcohol in the presence of an oxidizing agent and a suitable catalyst can introduce an alkoxy group at the α-position.

The reactivity of α-alkoxyketones is significantly influenced by the presence of the α-alkoxy group. This group can exert both steric and electronic effects, modulating the reactivity of the adjacent carbonyl group and the α-proton. For example, in aldol (B89426) reactions, the α-alkoxy group can influence the stereoselectivity of the reaction. Furthermore, the nature of the alkoxy group (e.g., methoxy (B1213986), ethoxy, benzyloxy) can impact the rate and outcome of reactions involving the carbonyl group, such as reductions or additions of organometallic reagents.

A study on the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a related chalcone, highlights the characterization of such molecules using techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. nih.gov In this chalcone, the C=O stretching vibration was observed at 1654 cm⁻¹ in the FT-IR spectrum, providing a reference point for the carbonyl character in similar structures. nih.gov

Structural Modifications and Their Impact on Chemical Properties

Systematic structural modifications of this compound and its analogues allow for a detailed investigation of how changes in molecular architecture affect chemical properties. These modifications can be categorized as follows:

Substitution on the Phenyl Ring: The introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring significantly alters the electronic properties of the molecule. For example, a methoxy group on the phenyl ring, as seen in methoxy-substituted 2-benzoyl-1-benzofuran derivatives, can influence the molecule's affinity for biological receptors. nih.gov The position of the substituent (ortho, meta, or para) also plays a crucial role in determining its effect.

Variation of the Alkoxy Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy, benzyloxy) can modulate the steric hindrance around the carbonyl group and influence the molecule's lipophilicity. A study on substituted p-alkoxy-azothiophenes demonstrated that increasing the length of the alkoxy chain can have a non-linear effect on physical properties like the melting point. rsc.org

Modification of the Propanone Backbone: Alterations to the ethyl group attached to the carbonyl, such as chain extension, branching, or the introduction of other functional groups, can also lead to significant changes in reactivity and physical properties.

The impact of these structural changes on chemical properties can be observed through various analytical techniques. NMR spectroscopy can reveal shifts in the chemical environment of protons and carbons, providing insights into the electronic effects of substituents. For instance, in a study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, the structure was confirmed using ¹H and ¹³C NMR spectroscopy. amazonaws.com Similarly, UV-Vis spectroscopy can show shifts in the absorption maxima, indicating changes in the electronic transitions within the molecule.

Structure-Reactivity Relationships within the Compound Family

The systematic study of derivatives and analogues of this compound allows for the establishment of clear structure-reactivity relationships. These relationships are governed by the interplay of electronic and steric effects imparted by the various structural modifications.

Electronic Effects:

Aromatic Substituents: Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, amino) increase the electron density, potentially decreasing the reactivity of the carbonyl group towards nucleophiles. The Hammett equation can often be used to quantify these electronic effects on reaction rates and equilibrium constants.

Alkoxy Group: The oxygen atom of the α-alkoxy group can exert a -I (inductive) effect, withdrawing electron density. However, it can also participate in resonance, which can influence the stability of intermediates.

Steric Effects:

Alkoxy Group Size: Increasing the steric bulk of the alkoxy group (e.g., from methoxy to isopropoxy) can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates.

Ortho-Substituents on the Phenyl Ring: Substituents at the ortho position of the phenyl ring can sterically impede reactions at the carbonyl group.

A study on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes highlighted the influence of substituents on reactivity. For example, the less reactive 2-phenyl- and 2-(p-tolyl)cyclopropane-1,1-diesters produced lower yields of the corresponding pyrrolidones compared to more reactive analogues. nih.gov

The following interactive table summarizes the expected influence of various structural modifications on the reactivity of the carbonyl group in this compound analogues towards a generic nucleophile.

| Structural Modification | Position of Modification | Nature of Substituent | Expected Effect on Carbonyl Reactivity | Rationale |

| Phenyl Ring Substitution | Para | Electron-Withdrawing (e.g., -NO₂) | Increase | Decreases electron density at the carbonyl carbon, increasing its electrophilicity. |

| Phenyl Ring Substitution | Para | Electron-Donating (e.g., -OCH₃) | Decrease | Increases electron density at the carbonyl carbon, decreasing its electrophilicity. |

| Alkoxy Group Variation | α-position | Increased Steric Bulk (e.g., -OCH(CH₃)₂) | Decrease | Steric hindrance impedes the approach of the nucleophile to the carbonyl carbon. |

| Alkyl Chain Modification | β-position | Branching (e.g., 2-methoxy-1-phenyl-2-methylpropan-1-one) | Decrease | Increased steric hindrance near the reaction center. |

By systematically synthesizing and studying a library of these compounds, a comprehensive understanding of the factors governing their chemical behavior can be achieved, enabling the rational design of molecules with tailored properties.

Future Directions and Emerging Research Avenues for 2 Methoxy 1 Phenylpropan 1 One

Exploration of Novel Catalytic Systems

The development of efficient and selective catalytic systems for the synthesis and transformation of 2-Methoxy-1-phenylpropan-1-one is a primary area of future research. A significant focus lies in asymmetric catalysis to control the stereochemistry at the α-position, which is crucial for applications in pharmaceuticals and fine chemicals.

Organocatalysis: Chiral amines, phosphoric acids, and other organocatalysts are being explored for the enantioselective synthesis of α-alkoxy ketones. mdpi.comunibo.itwiley-vch.de These metal-free catalysts offer a more sustainable alternative to traditional metal-based catalysts and have shown high efficiency in various asymmetric transformations. ims.ac.jpnih.gov Future work will likely focus on designing novel organocatalysts with enhanced activity and selectivity for substrates like this compound. This includes the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. nih.govnih.gov

Metal-Based Catalysis: While organocatalysis is gaining prominence, transition metal catalysis remains a powerful tool. Research into novel chiral iron, palladium, and ruthenium catalysts for asymmetric synthesis continues to be an active field. nih.govnih.gov For instance, the principles behind the catalytic stereoselective conversion of the related 4'-methoxypropiophenone (B29531) using bifunctional polymeric nanocatalysts could be adapted for this compound. nih.govnih.gov The development of heterogeneous catalysts, which can be easily recovered and reused, is another key direction, aligning with the principles of green chemistry.

A summary of emerging catalytic approaches is presented in the table below.

| Catalytic System | Focus Area | Potential Advantages |

| Organocatalysis | Enantioselective α-functionalization | Metal-free, sustainable, high stereocontrol |

| Bifunctional Catalysis | Cascade reactions | Increased efficiency, reduced workup steps |

| Nanocatalysis | Heterogeneous applications | High surface area, recyclability, enhanced activity |

| Chiral Metal Complexes | Asymmetric synthesis and transformations | High enantioselectivity, broad substrate scope |

Development of Advanced Synthetic Strategies for Complex Architectures

The unique structural motif of this compound makes it a valuable chiral building block for the synthesis of more complex molecules. Future research will likely focus on leveraging its reactivity to construct intricate molecular architectures.

The presence of the carbonyl group allows for a wide range of transformations, including aldol (B89426) reactions, Mannich reactions, and Wittig-type olefination. unibo.itorganic-chemistry.org The α-methoxy group can influence the regioselectivity and stereoselectivity of these reactions, providing a handle for controlling the outcome of complex synthetic sequences. Researchers are exploring the use of this compound in multicomponent reactions, which allow for the rapid assembly of complex structures in a single step.

Furthermore, the development of synthetic routes that utilize this compound as a precursor to natural products and their analogues is a promising area. Its chiral nature makes it an attractive starting material for the total synthesis of biologically active compounds.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and its application to reactions involving this compound is a burgeoning field of research. These computational tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. eurekalert.orgchemai.iochemcopilot.com

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a reaction, as well as potential side products. acs.org For a molecule like this compound, with multiple reactive sites, AI can help in predicting the regioselectivity and stereoselectivity of a given transformation. By analyzing the electronic and steric properties of the molecule, these models can provide valuable insights that would be difficult to obtain through traditional methods alone. eurekalert.org

Optimization of Synthesis: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and selectivity of a desired product. beilstein-journals.orgrsc.orgmdpi.com This can significantly reduce the time and resources required for experimental optimization. For the synthesis of enantiomerically pure this compound, ML can be employed to fine-tune the conditions for asymmetric catalysis.

Data-Driven Discovery: By analyzing vast amounts of chemical data, AI can identify novel patterns and relationships that can guide the discovery of new reactions and catalysts. rjptonline.orgresearchgate.net This data-driven approach has the potential to accelerate the development of new synthetic methodologies for the preparation and functionalization of α-methoxy ketones.

The following table outlines the potential applications of AI and ML in the study of this compound.

| Application Area | AI/ML Tool | Expected Outcome |

| Reaction Prediction | Neural Networks, Random Forest | Accurate prediction of product distribution and stereochemistry. |

| Condition Optimization | Bayesian Optimization, Genetic Algorithms | Identification of optimal reaction parameters for yield and selectivity. |

| Mechanism Elucidation | Computational Chemistry combined with ML | Deeper understanding of reaction pathways and transition states. |

| Novel Catalyst Design | Generative Models | In silico design of new catalysts with enhanced performance. |

Expanding Applications in Green Chemistry and Sustainable Technologies

Future research on this compound will increasingly focus on aligning its synthesis and applications with the principles of green chemistry. This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes.

Green Synthesis: A key area of investigation is the development of synthetic routes to this compound that utilize renewable starting materials. For instance, the catalytic conversion of biomass-derived 4'-methoxypropiophenone to value-added chemicals provides a blueprint for developing sustainable pathways to related compounds. nih.govnih.gov The use of greener solvents, such as water or bio-derived solvents, and the development of catalyst systems that operate under mild conditions are also critical aspects of this research. google.com

Flow Chemistry: The application of continuous flow technology to the synthesis and transformation of this compound offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov Flow reactors allow for precise control over reaction parameters, leading to improved yields and selectivities. Furthermore, the integration of in-line purification and analysis can streamline the entire manufacturing process, reducing waste and energy consumption. beilstein-journals.orgunimi.it

Photocatalysis: The use of light to drive chemical reactions is another promising avenue in green chemistry. mdpi.commdpi.com Research into the photocatalytic synthesis and reactions of this compound could lead to novel, energy-efficient transformations that avoid the need for harsh reagents.

Fundamental Studies on Unique Reactivity Patterns

A deeper understanding of the fundamental reactivity of this compound is essential for unlocking its full potential in synthetic chemistry. The interplay between the carbonyl group, the α-methoxy group, and the chiral center gives rise to unique reactivity patterns that are a subject of ongoing investigation.

Influence of the α-Methoxy Group: The electron-withdrawing nature of the methoxy (B1213986) group can influence the reactivity of the adjacent carbonyl group. Theoretical studies can provide insights into how this substituent affects the electronic structure and, consequently, the reaction mechanisms. researchgate.net Experimental studies, such as the asymmetric transfer hydrogenation of related α-methoxyimino-β-keto esters, have already shown the significant directing effect of the α-methoxyimino group on stereoselectivity. acs.org Similar detailed mechanistic studies on this compound are warranted.

Stereoelectronic Effects: The stereochemistry at the α-carbon can have a profound impact on the reactivity and selectivity of reactions at the carbonyl center. Future research will likely employ a combination of experimental and computational methods to elucidate the stereoelectronic effects that govern the reactions of this chiral ketone. researchgate.net Understanding these effects is crucial for designing highly stereoselective transformations.

Radical and Photochemical Reactivity: Exploring the behavior of this compound under radical and photochemical conditions could unveil novel reaction pathways. nih.gov The α-methoxy ketone moiety may exhibit unique reactivity in photo-induced processes, leading to the formation of valuable and structurally diverse products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.